molecular formula C8H10N2O3 B2777693 methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS No. 1269824-46-5

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2777693
CAS No.: 1269824-46-5
M. Wt: 182.179
InChI Key: GOYQEWBTMKRFJS-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a multifunctional pyrrole derivative characterized by an acetyl group at the 4-position, an amino group at the 5-position, and a methyl ester at the 2-position. This compound serves as a versatile building block in medicinal chemistry and materials science due to its reactive functional groups, which enable diverse chemical modifications. The acetyl and amino groups contribute to hydrogen-bonding interactions, influencing its crystalline packing and solubility, while the ester group offers opportunities for further derivatization .

Properties

IUPAC Name

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQEWBTMKRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with acetic anhydride and an amine source. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Reduction of Precursor Nitro Derivatives

The compound is often synthesized via reduction of its nitro analog, methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate . Catalytic hydrogenation is a primary method:

NO2H2/Pd-CNH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2

Reaction ConditionsYieldCatalysts/SolventsSource
Hydrogen gas (1 atm), 25°C, 12 hrs85–92%10% Pd/C, ethanol
Ammonium formate, microwave, 100°C78%Pd/C, DMF

Mechanistic studies indicate that the electron-withdrawing acetyl and ester groups stabilize the transition state during nitro group reduction.

Acylation and Alkylation Reactions

The amino group undergoes nucleophilic acylation or alkylation under mild conditions:

Acylation with Acid Chlorides

RCOCl+NH2RCONH\text{RCOCl} + \text{NH}_2 \rightarrow \text{RCONH}-

ReagentConditionsProductYieldSource
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C→25°CMethyl 4-acetyl-5-acetamido-pyrrole89%
Benzoyl chloridePyridine, reflux5-Benzamido derivative76%

Alkylation with Alkyl Halides

R-X+NH2R-NH\text{R-X} + \text{NH}_2 \rightarrow \text{R-NH}-

Alkylating AgentBase/SolventProductYieldSource
Methyl iodideK₂CO₃, DMF5-Methylamino derivative68%
Allyl bromideNaH, THF5-Allylamino product62%

Cyclization Reactions

The amino group participates in intramolecular cyclization to form fused heterocycles:

Formation of Pyrrolo[3,2-d]pyrimidines

Amine+CarbonylHeterocycle\text{Amine} + \text{Carbonyl} \rightarrow \text{Heterocycle}

ReagentConditionsProductYieldSource
Ethyl cyanoacetateAcOH, 120°C, 6 hrsPyrrolo[3,2-d]pyrimidine-4-one71%
ThioureaHCl, EtOH, refluxThieno[2,3-b]pyrrole65%

Mechanistically, the amino group attacks electrophilic carbons (e.g., nitriles or carbonyls), followed by dehydration .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization:

Acidic/Basic Hydrolysis

COOCH3H+/OHCOOH\text{COOCH}_3 \xrightarrow{\text{H}^+/\text{OH}^-} \text{COOH}

ConditionsCatalystProductYieldSource
6M HCl, reflux, 4 hrs4-Acetyl-5-amino-pyrrole-2-carboxylic acid83%
NaOH (1M), 80°C, 2 hrsCarboxylic acid salt90%

Amide Formation

COOH+RNH2CONHR\text{COOH} + \text{RNH}_2 \rightarrow \text{CONHR}

AmineCoupling AgentProductYieldSource
BenzylamineEDC/HOBt, DMF2-Carboxybenzylamide78%
AnilineDCC, CH₂Cl₂N-Phenylamide65%

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the 3-position due to electron-donating amino and acetyl groups:

ReactionReagent/ConditionsProductYieldSource
BrominationBr₂, CHCl₃, 0°C3-Bromo derivative55%
NitrationHNO₃/H₂SO₄, -10°C3-Nitro-substituted product48%

Metal-Catalyzed Cross-Coupling

The amino group facilitates palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Ar-X+NH2PdAr-NH\text{Ar-X} + \text{NH}_2 \xrightarrow{\text{Pd}} \text{Ar-NH}-

Aryl HalideCatalyst SystemProductYieldSource
4-BromotoluenePd(OAc)₂, Xantphos5-(p-Tolylamino) derivative74%
2-IodopyridinePd₂(dba)₃, BINAPPyridylamino product68%

Oxidation and Stability

The acetyl group is stable under mild oxidative conditions but decomposes under strong oxidizers:

Oxidizing AgentConditionsOutcomeSource
H₂O₂ (3%)25°C, 12 hrsNo reaction
KMnO₄ (aq)80°C, 2 hrsDegradation to carboxylic acids

Key Stability Considerations:

  • pH Sensitivity : Stable in neutral conditions but decomposes in strong acids/bases .

  • Thermal Stability : Decomposes above 200°C .

  • Light Sensitivity : Requires storage in dark, inert atmospheres .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it valuable for synthesizing bioactive molecules, coordination complexes, and advanced materials. Experimental protocols emphasize controlled conditions to preserve the amino group’s reactivity .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is investigated for its potential as a bioactive molecule with various therapeutic applications:

  • Anticancer Activity :
    • A study evaluated its antiproliferative effects on cancer cell lines, showing significant growth inhibition in HepG2 (54.25%) and HeLa (38.44%) cells while demonstrating low toxicity towards normal fibroblasts (80.06%) .
    • Table 1: Anticancer Activity Data
      Cell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
      HepG254.2580.06
      HeLa38.4480.06
  • Antioxidant Properties :
    • The compound exhibited significant reducing power in vitro, indicating potential as a therapeutic agent in oxidative stress-related diseases .
  • Enzyme Inhibition :
    • It is being explored for its role as an enzyme inhibitor, potentially modulating metabolic pathways critical for disease progression .

Biological Research

The compound's ability to interact with biological macromolecules makes it a candidate for further biological studies:

  • Mechanism of Action :
    • The amino group can form hydrogen bonds with proteins, enhancing binding affinity. The ester group may undergo hydrolysis, releasing active metabolites that modulate enzyme activity or receptor binding .

Industrial Applications

This compound is also utilized in industrial settings:

  • Specialty Chemicals Production :
    • The compound serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications .
  • Materials Science :
    • Its unique properties make it suitable for developing materials with specific functionalities, such as coatings or additives in polymers .

Case Study 1: Anticancer Activity

In a controlled study, this compound was shown to selectively inhibit cancer cell growth while sparing normal cells, supporting its potential as a cancer therapeutic agent.

Case Study 2: Antioxidant Activity

Research demonstrated the compound's capacity to act as an antioxidant, which could be beneficial in treating diseases associated with oxidative stress.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The substituent positions and functional groups significantly differentiate methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate from related pyrrole derivatives:

Compound Substituents Key Reactivity
This compound 4-acetyl, 5-amino, 2-methyl ester Acetyl: electrophilic reactions; amino: nucleophilic reactions; ester: hydrolysis
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 4-chloro, 5-methyl, 2-carboxylic acid Chloro: SNAr reactions; carboxylic acid: salt formation, esterification
5-Acetyl-2-methylpyrrole () 2-methyl, 5-acetyl Acetyl: keto-enol tautomerism; methyl: steric hindrance
  • Synthetic Methods: The synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid involves chlorination using N-chlorosuccinimide (NCS), requiring chromatographic separation due to low product resolution . In contrast, the target compound likely employs acetylation at the 4-position, leveraging amino group protection strategies to avoid side reactions.
  • Hydrogen Bonding: The amino and acetyl groups in the target compound facilitate extensive hydrogen-bonding networks, enhancing crystallinity compared to non-polar analogs like 4-chloro derivatives. This aligns with graph-set analysis trends in hydrogen-bonded crystals .

Physicochemical Properties

Property This compound 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 5-Acetyl-2-methylpyrrole
log P (Octanol-Water) Moderate (~1.5–2.5)* Higher (~2.0–3.0)* Low (~1.0–1.5)*
Melting Point High (due to H-bonding) Moderate Moderate
Solubility Polar solvents (DMSO, MeOH) Aqueous basic solutions Organic solvents (EtOAc)

*Predicted based on functional group contributions .

  • Partition Coefficients: The amino group in the target compound increases hydrophilicity compared to 5-acetyl-2-methylpyrrole, but the ester group counterbalances this effect, resulting in moderate log P values. Chloro-substituted analogs exhibit higher log P due to the hydrophobic chlorine atom .

Biological Activity

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. The compound features an acetyl group and an amino group at the 4 and 5 positions of the pyrrole ring, respectively, which contribute to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds, which may enhance binding affinity to target proteins. Additionally, the ester group can undergo hydrolysis, potentially releasing active metabolites that modulate enzyme activity or receptor binding .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant antiproliferative effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
  • Antioxidant Properties : The compound has been associated with antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
  • Enzyme Modulation : The interaction with specific enzymes could lead to altered metabolic pathways, making it a candidate for therapeutic interventions in metabolic disorders .

Case Study 1: Anticancer Activity

In a study examining various pyrrole derivatives, this compound was evaluated for its antiproliferative effects on cancer cell lines. The results indicated that this compound effectively reduced cell viability in HepG2 and HeLa cells while demonstrating low toxicity towards normal fibroblasts (GM-6114), suggesting a selective anticancer effect .

Cell LineGrowth Inhibition (%)Toxicity to Normal Cells (%)
HepG254.2580.06
HeLa38.4480.06

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. The compound exhibited significant reducing power in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Comparison with Related Compounds

This compound shares structural similarities with other pyrrole derivatives but is distinguished by its unique functional groups:

Compound NameKey Differences
Methyl 4-acetyl-5-hydroxy-1H-pyrrole-2-carboxylateContains a hydroxyl group instead of an amino group
Methyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylateContains a methyl group instead of an amino group
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylateDifferent substitution pattern on the pyrrole ring

Q & A

Q. Basic Research Focus

  • pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes at λmax (e.g., 280 nm for pyrrole derivatives) across pH 2–12. Hydrolysis of the ester group can be quantified via LC-MS .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, analogs like ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate show stability up to 150°C .

How should researchers design experiments to study the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Q. Advanced Research Focus

  • Substitution Reactions : Use LiAlH4 or NaBH4 to reduce the acetyl group, monitoring reaction progress via <sup>1</sup>H NMR (disappearance of acetyl CH3 at δ ~2.5 ppm) .
  • Oxidation : Optimize conditions (e.g., KMnO4 in acidic media) to convert the methyl ester to a carboxylic acid, validated by FTIR (broad O-H stretch at ~2500 cm⁻¹) .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure rate constants for reactions with nucleophiles like amines .

What computational methods are effective for predicting the compound’s electronic properties and potential bioactivity?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating with reactivity .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to identify binding affinities. For example, pyrrole-2-carboxylate analogs show potential as kinase inhibitors .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Focus
Low yields often stem from:

  • Intermediate Instability : Protect the amino group with Boc or Fmoc during acylation steps .
  • Side Reactions : Use anhydrous conditions and Lewis acids (e.g., ZnCl2) to suppress hydrolysis .
  • Workup Optimization : Employ column chromatography with silica gel (hexane:EtOAc gradients) to isolate pure product .

What strategies are recommended for analyzing the compound’s environmental fate, such as biodegradation or photolysis?

Q. Advanced Research Focus

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC-MS. Pyrrole rings are prone to ring-opening under prolonged UV exposure .
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure biological oxygen demand (BOD) over 28 days .

How can researchers validate the compound’s biological activity in cell-based assays while minimizing cytotoxicity?

Q. Advanced Research Focus

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in HEK-293 or HeLa cells, using MTT assays to determine IC50 values .
  • Selectivity Profiling : Compare activity against related compounds (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) to identify structure-activity relationships (SAR) .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced Research Focus

  • Polymorphism : Screen solvents (e.g., EtOH, DMSO) and cooling rates to obtain single crystals. Slow evaporation at 4°C is often effective .
  • Disorder in Crystal Lattices : Use low-temperature (100 K) X-ray diffraction to resolve disorder, as seen in analogs like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

How should researchers approach data reproducibility when scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Process Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry) and identify critical factors .
  • Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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